N-[amino(imino)methyl]-3,4-dimethoxybenzenesulfonamide
Overview
Description
Synthesis Analysis
While specific synthesis methods for “N-[amino(imino)methyl]-3,4-dimethoxybenzenesulfonamide” are not available, general methods for synthesizing similar compounds involve the reaction of aldehydes or ketones with primary or secondary amines . The reaction of an aldehyde or ketone with a primary amine can lead to the formation of an imine .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[amino(imino)methyl]-3,4-dimethoxybenzenesulfonamide” are not available in the sources retrieved .Scientific Research Applications
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Synthesis of N-heterocyclic compounds
- Application: Amidines are used in the synthesis of various heterocycles. They serve as both electrophilic and nucleophilic reagents and can easily react with alkynes, aldehydes, ketones, α, β -unsaturated compounds, propargyl alcohols, propargyl aldehydes, propargyl amines, or diazo compounds .
- Method: The method involves the reaction of amidines with various organic molecules. Direct C–H bond activation of amidines, for instance, ortho- C (sp 2 )-H bond of N -phenyl ring in the reaction with diverse organic molecules, has been remarkably successful in recent years .
- Results: This method has been successful in the synthesis of various N-heterocyclic compounds, which are important in pharmaceuticals, natural products, agrochemicals, and ligands for organometallic chemistry .
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Applications in main group chemistry
- Application: The imidazolin-2-imino group, an N-heterocyclic imino functionality that derives from the class of compounds known as guanidines, has found applications in main group chemistry .
- Method: The exocyclic nitrogen atom preferably bonds to electrophiles and its electron-donating character is markedly enhanced by efficient delocalization of cationic charge density into the five-membered imidazoline ring .
- Results: A considerable number of electron-poor main-group element species have been described today which are stabilized by N-heterocyclic iminato ligands .
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Synthesis of N-unprotected 3-amino-O-heterocycles
- Application: Amidines are used in the synthesis of N-unprotected 3-amino-O-heterocycles .
- Method: A mild Rh-catalyzed method for synthesis of cyclic unprotected N–Me and N–H 2,3-aminoethers using an olefin aziridination–aziridine ring-opening domino reaction has been developed .
- Results: The method is readily applicable to the stereocontrolled synthesis of a variety of 2,3-disubstituted aminoether O-heterocyclic scaffolds, including tetrahydrofurans, tetrahydropyrans and chromanes .
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Biological Potential of Indole Derivatives
- Application: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Method: Researchers synthesize various scaffolds of indole for screening different pharmacological activities .
- Results: Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
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Metal-Free Catalysis for Dehydrocoupling of Amine–Boranes
- Application: Certain compounds have shown catalytic activity in the dehydrocoupling of MeNH2·BH3 to yield [MeNBH]3 along with oligomeric aminoboranes .
- Method: This process involves the use of a specific compound (compound 17) that displays catalytic activity in the dehydrocoupling of MeNH2·BH3 .
- Results: The result is the production of [MeNBH]3 along with oligomeric aminoboranes . This shows its great potential with respect to further application in metal-free catalysis for the dehydrocoupling of amine–boranes and related species .
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Structural Modification of Natural Products
- Application: Amino acids are used in the structural modification of natural products . The introduction of amino acids into natural products is expected to improve the performance of these products and minimize their adverse effects .
- Method: The method involves the application of amino acids in the structural modification of natural products .
- Results: The introduction of amino acids into natural products has resulted in improved performance of these products and minimized their adverse effects .
Safety And Hazards
Future Directions
While specific future directions for “N-[amino(imino)methyl]-3,4-dimethoxybenzenesulfonamide” are not available, similar compounds such as secondary amines are important starting materials for the preparation of compounds such as dithiocarbamates and dyes . They also form the constituents of many pharmaceuticals and agrochemicals .
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)sulfonylguanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4S/c1-15-7-4-3-6(5-8(7)16-2)17(13,14)12-9(10)11/h3-5H,1-2H3,(H4,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYVJIPIQRYBHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N=C(N)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[amino(imino)methyl]-3,4-dimethoxybenzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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